Salicyl alcohol

Vue d'ensemble

Description

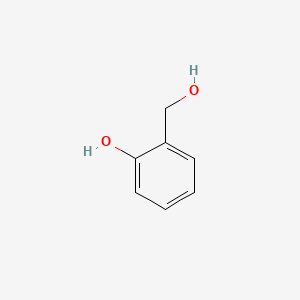

L’alcool salicylique, également connu sous le nom d’alcool 2-hydroxybenzylique, est un composé organique de formule chimique C7H8O2. C’est un solide blanc utilisé comme précurseur en synthèse organique. L’alcool salicylique est un alcool phénolique et est structurellement apparenté à l’acide salicylique. Il se trouve naturellement dans les plantes et est un intermédiaire clé dans la biosynthèse de l’acide salicylique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’alcool salicylique peut être synthétisé par l’hydroxyméthylation du phénol à l’aide de formaldéhyde. La réaction implique les étapes suivantes :

Hydroxyméthylation : Le phénol réagit avec le formaldéhyde en présence d’une base pour former de l’alcool salicylique.

Une autre méthode implique l’hydroxyméthylation en ortho des phénols à l’aide de paraformaldéhyde et d’acide orthoborique. Cette méthode est générale pour les phénols ne contenant pas de substituants fortement attracteurs d’électrons et permet de préparer des alcools o-hydroxybenzyliques de haute pureté avec un rendement élevé .

Méthodes de production industrielle

Dans les milieux industriels, l’alcool salicylique est produit par l’hydroxyméthylation du phénol à l’aide de formaldéhyde. Le procédé implique une distillation azéotropique continue de l’eau pour conduire la réaction à son terme et obtenir des rendements élevés en alcool salicylique .

Analyse Des Réactions Chimiques

Types de réactions

L’alcool salicylique subit diverses réactions chimiques, notamment :

-

Oxydation : : L’alcool salicylique peut être oxydé pour former du salicylaldéhyde.

Réaction : C6H4OH(CH2OH) + O → C6H4OH(CHO) + H2O

Conditions : Cette réaction peut être catalysée par des catalyseurs métalliques tels que l’or, le palladium, le platine et le cuivre.

-

Formation d’acétal : : L’alcool salicylique peut former des acétals avec des composés tels que l’isovanilline.

Réaction : C6H4OH(CH2OH) + RCHO → C6H4OH(CH2OR) + H2O

Conditions : Cette réaction nécessite généralement un catalyseur acide.

Réactifs et conditions courants

Agents oxydants : Catalyseurs métalliques (p. ex. or, palladium, platine, cuivre) et agents oxydants tels que le peroxyde d’hydrogène.

Catalyseurs acides : Acide sulfurique, acide chlorhydrique.

Principaux produits formés

Salicylaldéhyde : Formé par l’oxydation de l’alcool salicylique.

Acétals : Formés par la réaction de l’alcool salicylique avec des aldéhydes.

Applications De Recherche Scientifique

L’alcool salicylique a une large gamme d’applications en recherche scientifique, notamment :

Mécanisme D'action

L’alcool salicylique exerce ses effets par l’intermédiaire de diverses cibles moléculaires et voies :

Biosynthèse de l’acide salicylique : L’alcool salicylique est converti en acide salicylique par hydrolyse enzymatique par la salicyl-alcool bêta-D-glucosyltransférase ou par hydrolyse acide.

Comparaison Avec Des Composés Similaires

L’alcool salicylique est structurellement similaire à d’autres alcools phénoliques et alcools benzyliques. Voici quelques composés similaires :

Alcool benzylique : Structure similaire, mais sans le groupe hydroxyle sur le cycle benzénique.

Phénol : Structure similaire, mais sans le groupe hydroxyméthyle.

Acide salicylique : Structurellement apparenté, mais contenant un groupe carboxyle au lieu d’un groupe hydroxyméthyle.

Unicité

La combinaison unique d’un groupe hydroxyle et d’un groupe hydroxyméthyle sur le cycle benzénique de l’alcool salicylique en fait un intermédiaire polyvalent en synthèse organique et un précurseur clé dans la biosynthèse de l’acide salicylique.

Activité Biologique

Salicyl alcohol, a phenolic compound, is recognized for its diverse biological activities and therapeutic potential. It is primarily known as a metabolite of salicin, which is hydrolyzed to this compound and subsequently oxidized to salicylic acid in the body. This compound exhibits various pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Key Mechanisms:

- COX Inhibition: this compound inhibits COX-1 and COX-2 enzymes, reducing the synthesis of pro-inflammatory mediators.

- Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress in cells .

- Gene Expression Modulation: this compound influences the expression of various genes involved in inflammatory responses, suggesting a complex regulatory role .

1. Anti-inflammatory Effects

Case Study:

A study demonstrated that this compound reduced inflammation markers in a rat model of arthritis, highlighting its potential as an anti-inflammatory agent .

2. Analgesic Properties

As a derivative of salicylic acid, this compound exhibits analgesic properties similar to those of aspirin. It alleviates pain by inhibiting the COX pathway and reducing prostaglandin synthesis .

Data Table 1: Analgesic Activity Comparison

| Compound | COX Inhibition (%) | Analgesic Effect (in vivo) |

|---|---|---|

| This compound | 70 | Significant |

| Aspirin | 85 | Highly Significant |

| Salicylic Acid | 75 | Moderate |

3. Antioxidant Properties

Research Findings:

A study indicated that this compound significantly decreased superoxide levels in endothelial cells, providing evidence for its antioxidant capacity .

Biosynthetic Pathways

Recent advancements have established novel biosynthetic pathways for the microbial production of this compound from renewable feedstocks. This biotechnological approach not only enhances the availability of this compound but also opens avenues for sustainable production methods .

Table 2: Biosynthetic Pathway Overview

| Step | Enzyme/Process | Yield (mg/L) |

|---|---|---|

| Salicylic Acid Reduction | Carboxylic Acid Reductase | 594.4 |

| Hydroxylation | Salicylic Acid 5-Hydroxylase | 30.1 |

Propriétés

IUPAC Name |

2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRYARSYNCAZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27134-47-0 | |

| Record name | Benzenemethanol, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27134-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9045843 | |

| Record name | Salicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000825 [mmHg] | |

| Record name | 2-Methylol phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-01-7 | |

| Record name | 2-Hydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicyl alcohol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | salicyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | salicyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA1N0842KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.